5-Chlorosalicylaldehyde
Overview
Description
5-Chlorosalicylaldehyde is a substituted salicylaldehyde . Its molecular formula is ClC6H3(OH)CHO and it has a molecular weight of 156.57 .
Synthesis Analysis
5-Chlorosalicylaldehyde can be produced by reacting salicylaldehyde with elemental chlorine in acetic acid . The reaction leads to rapid crystallization of the product, which is then collected by filtration .Molecular Structure Analysis
The X-Ray structure of 5-Chlorosalicylaldehyde exhibits an unusual crystal structure with both intramolecular and intermolecular OH to CH=O hydrogen bonding . This leads to chains of molecules aligned along the b axis .Chemical Reactions Analysis
5-Chlorosalicylaldehyde is readily formed by the reaction of salicylaldehyde with elemental chlorine in acetic acid . It is a key starting material in the total synthesis of an unusual trichlorodihydroxybibenzyl isolated from a terrestrial plant .Physical And Chemical Properties Analysis
5-Chlorosalicylaldehyde is a solid substance . It has a melting point of 100-102 °C (lit.) .Scientific Research Applications
1. Applications in Spectroscopy and UV-Induced Rotamerization
5-Chlorosalicylaldehyde (5CSA) plays a crucial role in the field of spectroscopy. It exhibits multiple conformers, making it an interesting subject for infrared spectroscopy and Density Functional Theory (DFT) calculations. Notably, 5CSA undergoes rotamerization under ultraviolet (UV) irradiation, a process of interest in physical chemistry (Brito et al., 2022).
2. Crystallography and Material Science
In material science, 5CSA has been utilized in the growth of organic single crystals, which are important in the development of new materials. The crystal structure of 5CSA, analyzed through X-Ray Diffraction (XRD), plays a vital role in understanding its properties and applications in fields like optics and thermal analysis (Babu et al., 2015).
3. Chemical Synthesis and Coordination Chemistry
5CSA is significant in synthesizing various chemical compounds. For instance, it has been used in preparing oxovanadium (IV) complexes and studying their magnetic and spectroscopic properties. These studies contribute to our understanding of coordination chemistry and molecular interactions (Kolawole & Patel, 1983).
4. Analytical Chemistry and Sensor Development
In analytical chemistry, 5CSA has been employed in developing fluorescence-based sensors. For example, it is used in the detection of pyrophosphate in aqueous solutions and exhibits aggregation-induced emission properties, which are crucial for developing sensitive and selective sensors (Liu et al., 2015).
5. Pharmaceutical Applications
In the pharmaceutical field, derivatives of 5CSA, such as 5-chlorosalicylaldehyde-2,4-dinitrophenylhydrazone, have been synthesized and characterized. These derivatives have potential applications in drug development and medicinal chemistry due to their structural and electronic properties (Gil, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloro-2-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGKCSRLAQKUHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022099 | |
Record name | 5-Chlorosalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorosalicylaldehyde | |
CAS RN |
635-93-8 | |
Record name | 5-Chlorosalicylaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chlorosalicylaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chlorosalicylaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3811 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 5-chloro-2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Chlorosalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chlorosalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.223 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-CHLOROSALICYLALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GCC8ZKM3O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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